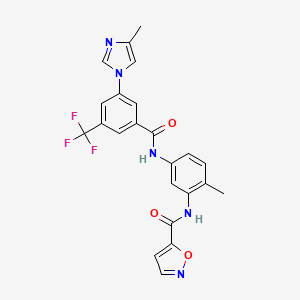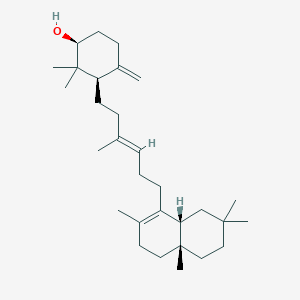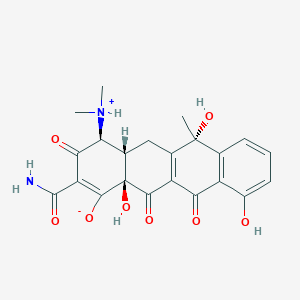
Awl-II-38.3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AWL-II-38.3 is a potent inhibitor of the ephrin-A receptor (EphA3) kinase. This compound is known for its high specificity and effectiveness in inhibiting EphA3, a receptor involved in various cellular processes, including cell adhesion, shape, and mobility . This compound does not exhibit significant cellular activity against Src-family kinases or b-raf .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AWL-II-38.3 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for research purposes .
Chemical Reactions Analysis
Types of Reactions
AWL-II-38.3 primarily undergoes reactions that involve its functional groups, such as the amide and trifluoromethyl groups. These reactions include:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Though less common, these reactions can modify the oxidation state of the compound
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Nucleophiles: For substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound .
Scientific Research Applications
AWL-II-38.3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EphA3 kinase activity.
Biology: Employed in cell signaling studies to understand the role of EphA3 in cellular processes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit EphA3, which is overexpressed in various tumors
Industry: Utilized in the development of new drugs targeting EphA3 and related pathways
Mechanism of Action
AWL-II-38.3 exerts its effects by binding to the ATP-binding and substrate-binding pockets of EphA3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, disrupting cellular signaling pathways involved in cell adhesion, migration, and proliferation . The molecular targets and pathways involved include the EphA3 receptor and its associated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to AWL-II-38.3 include:
Dasatinib: An inhibitor of SRC-family protein-tyrosine kinases.
Tesevatinib: A multi-target tyrosine kinase inhibitor.
ALW-II-49-7: A selective inhibitor of EphB2 kinase.
Uniqueness
This compound is unique due to its high specificity for EphA3 and its lack of significant activity against other kinases such as Src-family kinases and b-raf. This specificity makes it a valuable tool for studying EphA3-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C23H18F3N5O3 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
N-[2-methyl-5-[[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C23H18F3N5O3/c1-13-3-4-17(10-19(13)30-22(33)20-5-6-28-34-20)29-21(32)15-7-16(23(24,25)26)9-18(8-15)31-11-14(2)27-12-31/h3-12H,1-2H3,(H,29,32)(H,30,33) |
InChI Key |
IYUFHBXMTTXZBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)NC(=O)C4=CC=NO4 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)NC(=O)C4=CC=NO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)









